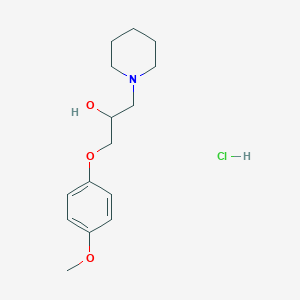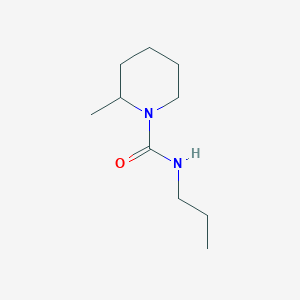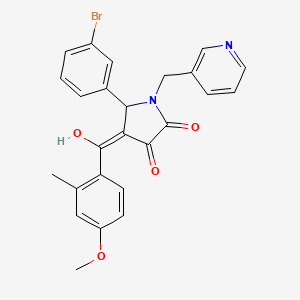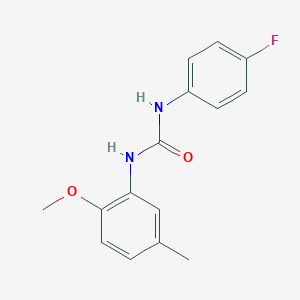
1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, commonly known as pindolol, is a beta-adrenergic blocker that is used in the treatment of hypertension, angina pectoris, and arrhythmias. It is a non-selective beta-blocker that works by blocking the beta receptors in the heart and blood vessels, thereby reducing the heart rate, blood pressure, and workload on the heart. Pindolol has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential use in scientific research.
Mecanismo De Acción
Pindolol works by blocking the beta receptors in the heart and blood vessels, which reduces the heart rate, blood pressure, and workload on the heart. Pindolol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 receptors. This can lead to some side effects such as bronchoconstriction, which may limit its use in patients with asthma or chronic obstructive pulmonary disease (COPD).
Biochemical and Physiological Effects
Pindolol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. Pindolol can also reduce the release of renin from the kidneys, which can lead to a reduction in blood pressure. Pindolol has been shown to have a modulatory effect on the glutamatergic system, which may be useful in the treatment of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pindolol has a number of advantages for use in lab experiments. It is a well-established beta-blocker that has been extensively studied for its biochemical and physiological effects. Pindolol is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Pindolol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 receptors. This can lead to some side effects such as bronchoconstriction, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on pindolol. One area of interest is the potential use of pindolol in the treatment of anxiety disorders, depression, and schizophrenia. Further research is needed to better understand the modulatory effect of pindolol on the glutamatergic system and its potential use in the treatment of schizophrenia. Another area of interest is the development of more selective beta-blockers that may have fewer side effects than pindolol.
Métodos De Síntesis
Pindolol can be synthesized by reacting 4-methoxyphenol with epichlorohydrin and sodium hydroxide to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with piperidine and isopropylamine to form 1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol. The final step involves the addition of hydrochloric acid to form pindolol hydrochloride.
Aplicaciones Científicas De Investigación
Pindolol has been used in scientific research for its potential role in the treatment of anxiety disorders, depression, and schizophrenia. Studies have shown that pindolol can enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety disorders. Pindolol has also been shown to have a modulatory effect on the glutamatergic system, which may be useful in the treatment of schizophrenia.
Propiedades
IUPAC Name |
1-(4-methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-18-14-5-7-15(8-6-14)19-12-13(17)11-16-9-3-2-4-10-16;/h5-8,13,17H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRBDDSZZIQVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide](/img/structure/B5427849.png)
![N-ethyl-5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5427855.png)
![2-pyridin-3-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5427864.png)
![2-methyl-N-(5-{[(3-pyridinylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5427875.png)
![1-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5427878.png)
![2,5-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5427884.png)
![N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5427886.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5427901.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-methylpyrazin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5427917.png)
![2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyridine](/img/structure/B5427923.png)

